(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7-6(4-8)5(2)10-9-7/h3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUDDYGQTBAJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal Base Mediated Formation of Acetyl Acetonitrile Intermediate
- Starting materials such as ethyl acetate and acetonitrile are reacted in the presence of a strong metal base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA)) to generate acetyl acetonitrile, a key intermediate.
- The metal base is used in a stoichiometric ratio of approximately 1.1 to 1.4 equivalents relative to acetonitrile and 1 equivalent relative to ethyl acetate.
- This step forms the β-keto nitrile intermediate necessary for subsequent cyclization.
Formation of Hydrazone Intermediate
- The acetyl acetonitrile intermediate is dissolved in an alcohol solvent such as methanol or ethanol.
- p-Toluenesulfonyl hydrazide is added in near equimolar amounts (0.95–1 equivalent) to form a hydrazone via reflux for approximately 2 hours.
- The hydrazone product typically crystallizes as a white solid with high purity (~99% HPLC purity) and good yield (~88%).
Ring Closing to Form Isoxazole
- Hydroxylamine hydrochloride is dissociated in the presence of potassium carbonate (2.2 to 4 equivalents) in aqueous medium.
- The hydrazone intermediate is added, and the mixture is heated (e.g., to 80 °C) for about 2 hours to induce ring closure, forming the isoxazole ring.
- After reaction completion, acid-base workup is performed to isolate the 3-amino-5-methyl isoxazole product with high purity (~98.7%) and good yield (~78%).
This three-step sequence is summarized in Table 1.
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Ethyl acetate + acetonitrile + NaH/n-BuLi/LDA | Acetyl acetonitrile | - | - |
| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide, reflux in MeOH/EtOH | Hydrazone | 88 | 99 |
| 3 | Hydrazone + hydroxylamine hydrochloride + K2CO3, heat at 80 °C | 3-Amino-5-methyl isoxazole | 78 | 98.7 |
Table 1: Preparation of 3-amino-5-methyl isoxazole intermediate relevant to the isoxazole core synthesis
Functionalization to this compound
While direct literature on the exact preparation of this compound is limited, related oxazole and isoxazole derivatives with methanamine substituents have been synthesized via:
- Nucleophilic substitution or reductive amination at the 4-position of the isoxazole ring.
- Use of carboxamide intermediates or protected amine precursors that can be deprotected or transformed into the methanamine group.
- Application of sulfonyl chloride intermediates followed by amination reactions to introduce the methanamine moiety.
Analytical and Purification Methods
- Purification of intermediates and final products is commonly conducted by silica gel chromatography using gradients of ethyl acetate and heptanes or by preparative supercritical fluid chromatography (SFC).
- Characterization involves NMR spectroscopy, LC-MS, and HPLC to ensure high purity and correct structure.
- Reaction monitoring by LC-MS and HPLC is standard to confirm completion and purity levels exceeding 95% are typical in reported syntheses.
Summary of Key Research Findings
- The preparation of the isoxazole ring with ethyl and methyl substituents is efficiently achieved through a metal base-mediated condensation and cyclization sequence involving acetyl acetonitrile and hydrazone intermediates.
- The methanamine functional group is introduced via amination strategies commonly used in heterocyclic chemistry, often involving sulfonyl chloride or carboxamide intermediates.
- The overall synthetic route is amenable to scale-up, with yields in the range of 70–90% for key steps and high product purity.
- The methodologies are supported by detailed reaction conditions and purification protocols, ensuring reproducibility and product integrity.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound is being investigated for its potential as a building block in the synthesis of pharmaceuticals. Its oxazole moiety is known to enhance biological activity and selectivity toward specific targets, particularly in the realm of central nervous system disorders.
Mechanism of Action:
Research indicates that (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine may interact with various biological receptors and enzymes, potentially acting as an agonist or antagonist depending on the target. For instance, compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions like depression and anxiety .
Organic Synthesis
Reagent in Chemical Reactions:
The compound serves as a versatile reagent in organic synthesis. It can undergo various transformations such as:
- Substitution Reactions: Utilizing bases like sodium hydride or potassium tert-butoxide to introduce new functional groups.
- Deprotection Reactions: The oxazole ring can be modified under mild conditions to yield derivatives with enhanced properties.
Case Study: Synthesis of Bioactive Compounds
A notable study demonstrated the use of this compound in the synthesis of a novel class of anti-inflammatory agents. The compound was reacted with various electrophiles to produce derivatives that exhibited significant inhibition of pro-inflammatory cytokines in vitro .
Mechanism of Action
The mechanism of action of (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and molecular differences between (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine and related compounds:
Key Comparative Insights
This may affect solubility and binding affinity in biological systems.
Functional Group Variations: The methoxymethyl group in [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine introduces an ether linkage, which could improve metabolic stability compared to the ethyl group in the target compound.
Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl or ethyl groups) are typically synthesized in higher yields compared to those with complex moieties like methoxyethyl or phenyl. For example, substituted 1,2,4-oxadiazoles often require multi-step protocols involving cyclization of amidoximes, as noted in .
Physicochemical Properties :
- The molecular weight and logP (lipophilicity) of this compound (MW 140.19) are lower than those of the phenyl-substituted analogue (MW 202.25), suggesting better compliance with drug-likeness criteria such as Lipinski’s Rule of Five.
Biological Activity
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₁N₃O
- Molecular Weight : Approximately 139.18 g/mol
- Structure : The compound features a five-membered oxazole ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter metabolism.
- Receptor Modulation : It may modulate receptor activities, influencing signaling pathways critical for cellular functions.
- Cell Proliferation and Apoptosis : Research indicates potential roles in regulating cell growth and apoptosis, making it a candidate for cancer research.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
1. Enzyme Interaction Studies
Research has demonstrated that this compound inhibits monoamine oxidase (MAO), an enzyme critical in degrading neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, which may have implications for treating mood disorders.
2. Anticancer Activity
In a study evaluating various oxazole derivatives, this compound showed promising cytotoxicity against colorectal cancer cell lines. The half-maximal cytotoxic concentration (CC50) was significantly lower than that of standard chemotherapeutics like cisplatin, suggesting its potential as an anticancer agent .
3. Neuroprotective Effects
Further investigations into the neuroprotective properties of this compound indicated its ability to mitigate oxidative stress in neuronal cells. This suggests a possible therapeutic application in neurodegenerative diseases where oxidative damage is prevalent .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with similar oxazole derivatives is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Ethyl-5-methyl-1,3-oxazol | Similar oxazole structure but different properties | Different enzyme interaction profiles |
| 3-Methyl-4-isoxazolecarboxylic acid | Contains carboxylic acid group | Known for anti-inflammatory properties |
Q & A
Q. Q1: What are the optimized synthetic routes for (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine, and how do reaction conditions influence yield?
Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, heating alkyl-triazole derivatives with amines (e.g., ethylamine or methylamine) in ethanol under reflux conditions yields the target compound . Key factors include:
- Solvent choice : Ethanol or DMF improves solubility and reaction efficiency .
- Temperature : Reflux (~78°C for ethanol) ensures sufficient activation energy for cyclization .
- Catalysts : Bases like K2CO3 facilitate deprotonation and nucleophilic attack .
Q. Table 1: Comparison of Synthetic Yields
| Amine Used | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ethylamine | Ethanol | 72 | 95 | |
| Methylamine | DMF | 68 | 97 |
Advanced Structural Analysis
Q. Q2: How can spectroscopic techniques resolve ambiguities in the structural elucidation of this oxazole derivative?
Methodological Answer :
- <sup>1</sup>H NMR : The methylene group (-CH2NH2) appears as a triplet at δ ~3.2–3.5 ppm, while oxazole ring protons resonate at δ ~6.5–7.2 ppm .
- IR Spectroscopy : N-H stretching (3350–3300 cm<sup>−1</sup>) and C=N absorption (1600–1650 cm<sup>−1</sup>) confirm the amine and oxazole moieties .
- Mass Spectrometry : Molecular ion peaks at m/z 154.1 (C7H12N2O) validate the molecular formula .
Note : Conflicting data on substituent effects (e.g., ethyl vs. methyl groups) can be resolved by 2D NMR (COSY, HSQC) to assign coupling pathways .
Pharmacological Evaluation
Q. Q3: What experimental strategies are used to assess the bioactivity of this compound in cancer research?
Methodological Answer :
- In vitro assays : Cytotoxicity is evaluated via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). IC50 values are calculated to compare potency .
- Mechanistic studies : Flow cytometry identifies apoptosis induction (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing ethyl with phenyl) alters bioactivity; triazole analogs show enhanced anti-proliferative effects .
Q. Table 2: Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 12.5 ± 1.2 | Apoptosis | |
| MCF-7 | 18.3 ± 2.1 | G2/M Arrest |
Contradictory Data Analysis
Q. Q4: How should researchers address discrepancies in reported solubility and stability profiles?
Methodological Answer : Contradictions arise from varying experimental conditions:
- Solubility : Polar solvents (e.g., DMSO) enhance solubility, but impurities (e.g., unreacted amines) can skew results. Purity verification via HPLC (>95%) is critical .
- Stability : Oxazole rings degrade under strong acids/bases. Stability studies in PBS (pH 7.4) show <10% degradation over 48 hours at 25°C .
Recommendation : Replicate experiments under standardized conditions (e.g., controlled pH, inert atmosphere) and cross-validate with multiple analytical methods .
Computational Modeling
Q. Q5: What computational tools predict the binding affinity of this compound to biological targets?
Methodological Answer :
- Docking studies : Software like AutoDock Vina models interactions with enzymes (e.g., topoisomerase II). The oxazole nitrogen forms hydrogen bonds with catalytic residues .
- QSAR models : Parameters like logP and polar surface area correlate with membrane permeability. A logP ~1.2 suggests moderate blood-brain barrier penetration .
Safety and Handling
Q. Q6: What protocols mitigate risks during laboratory handling of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
